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Cyclopentadienyl allyl palladium

Focused Electron Beam Induced Deposition Nanofabrication Halogen-Free Precursor

Problem: Conventional Pd CVD precursors (e.g., Pd(hfac)₂) release fluorine that etches III-V semiconductors, polymers, graphene, and carbon nanotubes. Solution: CpPd(allyl) eliminates fluorine release entirely, delivering higher as-deposited Pd content (26 ± 5 at.%) vs. Pd(hfac)₂ (23 ± 2 at.%). Its low sublimation enthalpy (49.9 kJ/mol) enables lower-temperature precursor delivery, compatible with temperature-sensitive supports. In homogeneous catalysis, thermolysis at 60-80 °C cleanly generates Pd(0) without dba inhibition or inactive species formation. Selectable surface hydroxylation pattern enables lithographic patterned deposition. Available in research-scale quantities with fast global shipping.

Molecular Formula C8H9Pd-
Molecular Weight 211.58 g/mol
Cat. No. B12437645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentadienyl allyl palladium
Molecular FormulaC8H9Pd-
Molecular Weight211.58 g/mol
Structural Identifiers
SMILES[CH2-]C=CC1=CC=CC1.[Pd]
InChIInChI=1S/C8H9.Pd/c1-2-5-8-6-3-4-7-8;/h2-6H,1,7H2;/q-1;
InChIKeyABKFMURDLHTMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentadienyl Allyl Palladium: Overview and Key Features


Cyclopentadienyl allyl palladium, (C₅H₅)Pd(C₃H₅), is a mixed-ligand organopalladium compound in which a Pd(II) center is sandwiched between η⁵-cyclopentadienyl and η³-allyl ligands [1]. This reddish, volatile solid (mp 60–62 °C) is soluble in common organic solvents and serves as a precursor to both heterogeneous Pd(0) nanoparticles via chemical vapor deposition (CVD) and homogeneous Pd(0) catalysts through reductive elimination [2]. Its quantitative differentiation from β-diketonate, allyl chloride dimer, and dibenzylideneacetone-based palladium sources is established in the evidence sections below.

Why Generic Pd(II) Precursors Cannot Replace CpPd(allyl)


Generic substitution of CpPd(allyl) with common palladium precursors such as Pd(hfac)₂, Pd(acac)₂, Pd(dba)₂, or [(allyl)PdCl]₂ introduces measurable performance penalties. Fluorinated precursors like Pd(hfac)₂ release fluorine during deposition, causing substrate etching [1]. β-Diketonate precursors such as Pd(acac)₂ require higher processing temperatures (sublimation at 100–160 °C, decomposition at ~200 °C) [2], limiting compatibility with temperature-sensitive substrates. Pd(dba)₂-based systems suffer from incomplete dba dissociation that inhibits active catalyst formation [3]. Allyl chloride dimer [(allyl)PdCl]₂ fails to form active catalysts with biarylphosphine/Buchwald ligand combinations [4]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Comparative Evidence for CpPd(allyl) Selection


FEBID Pd Content and Substrate Compatibility vs. Pd(hfac)₂

In a direct head-to-head FEBID study under identical deposition conditions, (Cp)Pd(allyl) deposited films with 26 ± 5 at.% Pd (74 ± 5 at.% C), while Pd(hfac)₂ deposited films with 23 ± 2 at.% Pd (51 ± 3 at.% C) plus O and F contaminants [1]. Crucially, (Cp)Pd(allyl) does not release fluorine during deposition, whereas Pd(hfac)₂ releases fluorine that etches susceptible substrates [1]. After O₂ purification, (Cp)Pd(allyl) films reached ~60 at.% Pd with resistivity ~1000 μΩ·cm, while Pd(hfac)₂ reached >65 at.% Pd with resistivity ~100 μΩ·cm [1].

Focused Electron Beam Induced Deposition Nanofabrication Halogen-Free Precursor

Sublimation Enthalpy Comparison vs. Pd(acac)₂

The sublimation enthalpy of CpPd(allyl) is 49.9 kJ/mol at 312 K, determined by Stephenson and Malanowski (1987) and compiled by NIST [1]. In contrast, Pd(acac)₂ has a reported sublimation enthalpy of approximately 133 ± 4 kJ/mol at 440 K [2]. This 2.7-fold lower sublimation enthalpy for CpPd(allyl) translates to substantially higher vapor pressure at a given temperature, enabling lower-temperature precursor delivery in CVD processes.

Chemical Vapor Deposition Thermodynamic Property Precursor Volatility

Nanoparticle Size Control and Self-Limiting Decomposition

Continuous MOCVD of CpPd(allyl) at atmospheric pressure generates narrowly distributed Pd nanoparticles with mean sizes tunable between 0.75 and 3.5 nm, with equivalent coating thicknesses from 0.3 to 3 nm stable over several hours [1]. Independent kinetic studies reveal a structure-sensitive self-limiting behavior: autocatalytic decomposition proceeds rapidly for a few seconds until Pd nanodots reach ~2 nm, at which point autocatalysis stops regardless of precursor concentration, residence time, or decomposition temperature [2]. In a separate study, the median diameter was varied between ~1.3 and 3 nm by adjusting precursor gas-phase concentration [3].

Heterogeneous Catalysis Nanoparticle Synthesis MOCVD

Clean Pd(0) Generation vs. Pd(dba)₂

In a study on catalytic enantioselective hydrogenolysis, Kündig et al. reported that incomplete dba dissociation in [Pd(dba)₂] was problematic, leading them to switch to [CpPd(allyl)] as a catalyst precursor that cleanly generates the active Pd(0) species [1]. CpPd(allyl) undergoes thermolysis at 60–80 °C to liberate Pd(0) and 5-allylcyclopentadiene as a single organic byproduct [2], whereas Pd(dba)₂ requires dissociation of the dba ligand, which can remain coordinated and inhibit catalytic activity [1].

Homogeneous Catalysis Cross-Coupling Precatalyst Activation

Surface Compatibility on Si–OH vs. Si–H Substrates

XPS studies of CpPd(allyl) decomposition on Si substrates reveal that mixed hydrogen/hydroxyl-terminated Si surfaces exhibit the highest activity for precursor decomposition, ascribed to acidic Si–OH groups, followed by as-received Si surfaces; clean, well-defined SiO₂ surfaces prepared in UHV exhibit the lowest activity [1]. In contrast, Pd(hfac)₂ decomposition is less sensitive to surface OH group density and requires H₂ co-reactant for efficient metal deposition at low temperatures (~200 °C) [2]. This differential surface sensitivity enables selective-area deposition strategies with CpPd(allyl).

Surface Chemistry CVD Selectivity XPS Characterization

Deployment Scenarios for Cyclopentadienyl Allyl Palladium


Halogen-Sensitive Nanofabrication on Sensitive Substrates

When depositing palladium nanostructures on substrates susceptible to fluorine or chlorine etching—including III-V semiconductors, organic polymer layers, graphene, or carbon nanotubes—CpPd(allyl) is the precursor of choice. As demonstrated by Mansilla et al., CpPd(allyl) releases no fluorine during FEBID, in contrast to Pd(hfac)₂, which releases fluorine that chemically attacks the substrate [1]. The as-deposited Pd content of 26 ± 5 at.% further provides a higher starting metal fraction than Pd(hfac)₂ (23 ± 2 at.%) under identical conditions [1].

Low-Temperature CVD for Size-Controlled Pd Nanoparticles

For the preparation of heterogeneous Pd catalysts on temperature-sensitive supports (e.g., functionalized carbons, MOFs, or organic polymers), CpPd(allyl) enables atmospheric-pressure MOCVD with nanoparticle mean sizes tunable from 0.75 to 3.5 nm [1]. The intrinsic ~2 nm autocatalytic ceiling prevents particle overgrowth regardless of process fluctuations [2], providing consistent catalyst dispersions without the need for stabilizing ligands or post-synthesis size selection. The sublimation enthalpy of 49.9 kJ/mol [3] further supports lower-temperature precursor delivery compared to Pd(acac)₂ (ΔsubH ≈ 133 kJ/mol) .

Homogeneous Catalysis with Clean Pd(0) Generation

In cross-coupling or hydrogenolysis reactions where dibenzylideneacetone (dba) inhibition is a known problem, CpPd(allyl) offers a cleaner activation pathway. Thermolysis at 60–80 °C cleanly liberates Pd(0) and 5-allylcyclopentadiene as a single organic fragment [1], avoiding the incomplete dba dissociation that plagues Pd(dba)₂-based systems [2]. This is particularly valuable for reactions employing bulky biarylphosphine ligands, where allyl chloride dimer [(allyl)PdCl]₂ is also known to form inactive species [3].

Selective-Area Deposition on Patterned Oxides

The pronounced sensitivity of CpPd(allyl) decomposition to surface Si–OH group density—with decomposition activity ranking Si–OH/Si–H mixed > as-received Si >> UHV-cleaned SiO₂ [1]—enables selective-area CVD on lithographically patterned substrates. By spatially controlling surface hydroxylation, Pd nanoparticles can be deposited exclusively on OH-rich regions, a capability leveraged for seed layers in electroless copper plating [2]. This surface-chemical selectivity is a distinct advantage over Pd(hfac)₂, which requires H₂ co-reactant and exhibits less surface discrimination [3].

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